3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-benzenesulfonyl group and a piperidine moiety.
Properties
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O3S/c1-2-3-19-31-20-7-9-21(10-8-20)32(29,30)28-17-15-27(16-18-28)23-12-11-22(24-25-23)26-13-5-4-6-14-26/h7-12H,2-6,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSKVVVQGUDJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Functional Group and Pharmacophore Analysis
Table 2: Functional Group Impact on Physicochemical Properties
*Predicted using fragment-based methods (e.g., XLogP3).
†Estimated based on substituent contributions.
Key Observations :
- The butoxybenzenesulfonyl group in the target compound likely enhances membrane permeability compared to the methoxyphenyl group in compound 100, but may reduce solubility relative to MK69’s trifluoromethylphenyl moiety .
- Piperazine and piperidine rings, common in all three compounds, contribute to conformational flexibility and receptor binding, as seen in histamine H₃ receptor ligands () .
Biological Activity
The compound 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 378.50 g/mol
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. In a study evaluating a series of similar compounds, it was found that some exhibited potent effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways that are crucial for tumor growth and proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study demonstrated that compounds with similar piperazine and pyridazine moieties showed promising antibacterial and antifungal activities. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Experimental models have shown that certain piperazine-based compounds can exhibit anxiolytic and antidepressant-like effects in animal studies .
Table 1: Biological Activities of Related Compounds
| Compound Name | Antitumor Activity | Antibacterial Activity | Neuropharmacological Effects |
|---|---|---|---|
| 3-[4-(4-Butoxybenzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine | Moderate | Moderate | Potential |
| 6-(4-Methylpiperazin-1-yl)-2-[1-methylpiperidin-2-yl]pyridazine | High | High | Moderate |
| 3-(4-(Substituted)piperazin-1-yl)cinnolines | High | Low | Low |
| Biological Activity | Proposed Mechanism |
|---|---|
| Antitumor | Inhibition of cell cycle progression |
| Antibacterial | Disruption of cell wall synthesis |
| Antifungal | Inhibition of ergosterol biosynthesis |
| Neuropharmacological | Modulation of neurotransmitter receptor activity |
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a controlled study, the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing Against Staphylococcus aureus
The compound was evaluated for its antibacterial properties against Staphylococcus aureus using the disk diffusion method. Results showed significant inhibition zones, indicating effective antibacterial activity. Further analysis suggested that the compound disrupts bacterial membrane integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
